2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole
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Overview
Description
2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both furan and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with phenethylamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The furan and benzimidazole moieties contribute to its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group, which may alter its reactivity and applications.
2-(furan-2-yl)-1H-anthra[1,2-d]imidazole-6,11-dione: Contains an anthraquinone moiety, making it useful as a sensor for metal ions.
Uniqueness
2-(furan-2-yl)-1-(2-phenylethyl)-1H-1,3-benzodiazole is unique due to the presence of both furan and phenethyl groups, which can enhance its biological activity and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)-1-(2-phenylethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-7-15(8-3-1)12-13-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-22-18/h1-11,14H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAGYZWKFNPJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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